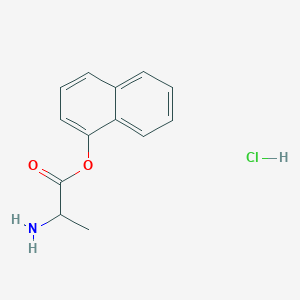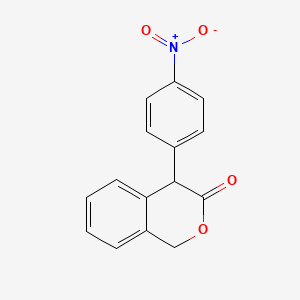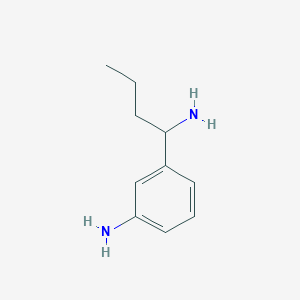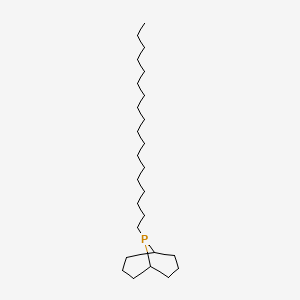
Naphthalen-1-yl 2-aminopropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-aminopropanoate;hydrochloride typically involves the esterification of naphthalene-1-carboxylic acid with 2-aminopropanol, followed by the formation of the hydrochloride salt . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-aminopropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalen-1-yl 2-aminopropanoic acid.
Reduction: Naphthalen-1-yl 2-aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalen-1-yl 2-aminopropanoate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2-aminopropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl 2-aminopropanoic acid: An oxidized derivative with similar structural features.
Naphthalen-1-yl 2-aminopropanol: A reduced form with different functional groups.
Naphthalen-1-yl 2-aminopropylamine: A substituted derivative with an additional amino group.
Uniqueness
Naphthalen-1-yl 2-aminopropanoate;hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its similar compounds . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
naphthalen-1-yl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-9(14)13(15)16-12-8-4-6-10-5-2-3-7-11(10)12;/h2-9H,14H2,1H3;1H |
InChI Key |
KGMQFKNNVIZCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)


![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)




![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)
